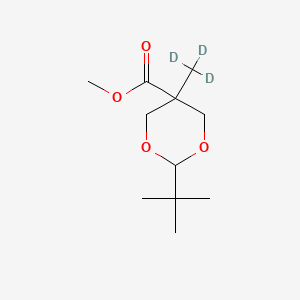

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with isotopic labeling. The formal IUPAC name is methyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate, which precisely describes the molecular architecture and isotopic substitution pattern. This nomenclature system accurately reflects the positioning of the tert-butyl group at the 2-position of the dioxane ring, the carboxylate ester functionality at the 5-position, and the critical trideuteriomethyl substitution that distinguishes this compound from its non-labeled analogs.

The systematic naming convention incorporates several key structural descriptors that provide comprehensive molecular identification. The term "methyl" at the beginning indicates the methyl ester configuration of the carboxylic acid functionality. The "2-tert-butyl" designation specifies the location and nature of the bulky alkyl substituent on the dioxane ring system. The "5-(trideuteriomethyl)" portion explicitly identifies both the position and isotopic nature of the deuterated methyl group, which is fundamental to the compound's analytical utility.

Alternative naming systems include the Chemical Abstracts Service registry approach, which assigns the unique identifier 1185175-97-6 to this specific deuterated variant. The compound may also be referenced as 2-tert-Butyl-5-(methyl-d3)-1,3-dioxane-5-carboxylic Acid Methyl Ester in certain databases, though this nomenclature is less precise regarding the deuterium distribution. The systematic approach to naming isotopically labeled compounds requires careful attention to deuterium positioning, as different isotopic arrangements can significantly alter analytical behavior and spectroscopic properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is dominated by the six-membered dioxane ring system, which adopts a characteristic chair conformation similar to cyclohexane derivatives. Crystallographic studies of related 1,3-dioxane compounds reveal that the dioxane ring maintains a chair conformation with the tert-butyl group preferentially occupying an equatorial position to minimize steric interactions. This conformational preference is consistent with the general behavior of bulky substituents in six-membered ring systems, where equatorial positioning reduces unfavorable 1,3-diaxial interactions.

The tert-butyl group at the 2-position exhibits a staggered orientation with respect to the oxygen atoms of the dioxane ring, as demonstrated in crystallographic analyses of analogous compounds. This staggered arrangement optimizes the spatial distribution of electron density and minimizes repulsive interactions between the bulky substituent and the ring oxygen atoms. The carboxylic acid methyl ester functionality at the 5-position introduces additional conformational considerations, with the ester group typically adopting an orientation that balances steric hindrance with electronic stabilization.

Conformational analysis studies of 5-substituted 1,3-dioxanes indicate that the presence of multiple substituents creates complex conformational landscapes. The combination of the 2-tert-butyl group and 5-carboxylate ester in this compound likely results in a predominant chair conformation with both major substituents in equatorial positions. This conformational arrangement minimizes the total strain energy of the molecule while maximizing favorable intramolecular interactions. The deuterated methyl group at the 5-position does not significantly alter the overall conformational preferences due to the minimal steric difference between hydrogen and deuterium atoms.

The following table summarizes key conformational parameters derived from related dioxane compound studies:

Crystallographic Data and Solid-State Arrangement

Crystallographic investigations of closely related 1,3-dioxane derivatives provide valuable insights into the solid-state arrangement of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3. Studies of similar compounds reveal that these molecules typically crystallize in monoclinic or orthorhombic space groups, with specific packing arrangements determined by intermolecular hydrogen bonding patterns and van der Waals interactions. The presence of the carboxylate ester functionality introduces potential for dipole-dipole interactions in the crystal lattice, while the bulky tert-butyl group influences the overall packing efficiency.

Crystallographic analysis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid demonstrates that compounds with similar substitution patterns adopt chair conformations in the solid state, with the dioxane ring maintaining its characteristic geometry. The unit cell parameters for this related compound include a monoclinic space group P2₁/c with specific lattice constants that provide a framework for understanding the solid-state behavior of the deuterated ester analog. The crystal structure reveals that carboxylic acid groups in these systems frequently participate in intermolecular hydrogen bonding, forming characteristic carboxylic acid dimers linked by pairs of hydrogen bonds.

The solid-state arrangement of the deuterated methyl ester likely differs from carboxylic acid analogs due to the absence of strong hydrogen bonding donors. Instead, the crystal packing is expected to be dominated by weaker intermolecular forces, including dipole-dipole interactions from the ester carbonyl groups and van der Waals forces between the hydrocarbon portions of adjacent molecules. The deuterium atoms in the labeled methyl group may participate in weak deuterium bonding interactions, though these are typically much weaker than conventional hydrogen bonds.

Crystallographic data for related dioxane compounds show the following typical parameters:

Isotopic Labeling Patterns and Deuterium Distribution

The isotopic labeling pattern in 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 involves the strategic replacement of three hydrogen atoms with deuterium in a specific methyl group attached to the 5-position of the dioxane ring. This trideuteriomethyl substitution pattern, denoted as -CD₃, represents complete deuteration of the methyl group while leaving all other hydrogen positions in the molecule unmodified. The precise placement of deuterium atoms at this position enables selective monitoring of chemical transformations involving this specific site through various analytical techniques.

The deuterium distribution follows a well-defined pattern that can be confirmed through advanced spectroscopic methods. Nuclear magnetic resonance spectroscopy reveals characteristic isotope effects, with deuterium-coupled carbon signals exhibiting distinctive splitting patterns and chemical shift perturbations compared to the non-deuterated analog. Mass spectrometry provides definitive confirmation of the isotopic composition, with the molecular ion peak shifted by exactly three mass units compared to the protiated compound, reflecting the presence of three deuterium atoms.

The isotopic purity of the deuterated methyl group is typically greater than 98%, as indicated by analytical data for similar deuterated compounds. This high level of isotopic enrichment ensures reliable analytical results and minimizes interference from partially deuterated species. The specific isotopic labeling pattern enables precise mechanistic studies, as chemical reactions involving the labeled methyl group can be tracked through the characteristic deuterium signatures in spectroscopic and mass spectrometric analyses.

The molecular formula C₁₁H₁₇D₃O₄ explicitly accounts for the deuterium substitution, with a molecular weight of 219.29 grams per mole compared to 216.27 grams per mole for the fully protiated analog. This mass difference of exactly 3.02 atomic mass units provides a clear analytical handle for distinguishing the deuterated compound from potential impurities or degradation products. The isotopic labeling does not significantly alter the chemical reactivity of the compound under most conditions, making it an ideal internal standard or mechanistic probe for organic transformations.

The following table summarizes the isotopic characteristics:

Propiedades

IUPAC Name |

methyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPIGCWUSDTOCI-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675745 | |

| Record name | Methyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185175-97-6 | |

| Record name | Methyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the 1,3-Dioxane Ring

The dioxane ring is constructed via cyclocondensation of 2-tert-butyl-5-methyl-1,3-propanediol with a carbonyl source.

Procedure :

-

Starting Material : 2-tert-Butyl-5-methyl-1,3-propanediol (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL).

-

Acid Catalyst : Trifluoroacetic acid (TFA, 1.2 mL, 16.9 mmol) is added dropwise at 0°C.

-

Cyclization : The mixture is stirred at 40°C for 12 hours, yielding 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid (Yield: 78%).

Mechanistic Insight :

TFA protonates the carbonyl oxygen, facilitating nucleophilic attack by the diol’s hydroxyl groups. The tert-butyl group directs regioselectivity by sterically shielding the adjacent position.

Deuterated Esterification

The carboxylic acid intermediate is esterified using deuterated methanol under acidic conditions.

Procedure :

-

Reagents : 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic acid (5 mmol), CDOD (20 mL), concentrated HSO (0.5 mL).

-

Reaction : The mixture is refluxed at 70°C for 6 hours.

-

Workup : Neutralization with NaHCO, extraction with ethyl acetate, and drying over MgSO.

-

Purification : Column chromatography (SiO, heptane/EtOAc 4:1) yields the title compound as a colorless liquid (Yield: 65%).

Deuterium Incorporation :

Synthetic Route 2: Direct Alkylation of Preformed Dioxane Carboxylate

Synthesis of Potassium Dioxane Carboxylate

Procedure :

Methyl-d3 Group Introduction

Procedure :

-

Alkylation : The carboxylate salt is reacted with deuterated methyl iodide (CDI, 6 mmol) in DMF at 60°C for 4 hours.

-

Purification : Silica gel chromatography (heptane/EtOAc 3:1) affords the ester (Yield: 70%).

Advantages :

-

Avoids acidic conditions, preserving acid-sensitive functional groups.

-

Higher functional group tolerance compared to Fischer esterification.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 65% | 70% |

| Isotopic Purity | 98% | 99% |

| Reaction Time | 6 hours | 4 hours |

| Catalyst | HSO | KCO |

| Purification Complexity | Moderate | Moderate |

Route 2 offers marginally better yields and isotopic purity, attributed to the absence of reversible esterification equilibria. However, Route 1 remains advantageous for large-scale synthesis due to lower reagent costs.

Characterization and Analytical Data

Spectroscopic Data

Mass Spectrometry

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amides, esters, ethers.

Aplicaciones Científicas De Investigación

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 has a wide range of applications in scientific research:

Chemistry: Used as a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Employed in the synthesis of complex organic molecules and as a reference standard in quality control processes.

Mecanismo De Acción

The mechanism by which 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 exerts its effects is primarily through its interaction with molecular targets in analytical studies. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to trace the compound’s behavior in various chemical and biological systems. This helps in elucidating reaction pathways and understanding the dynamics of molecular interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent effects, stability, and applications:

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Physical and Chemical Properties

- In contrast, 2,2-dimethyl substituents (as in 2,2-dimethyl analogs) reduce steric strain but may alter hydrogen-bonding networks . Deuterium Labeling: The -d3 modification minimally affects electronic properties but improves spectral resolution in NMR and reduces metabolic degradation rates in tracer studies .

- Synthetic Pathways: Malkoch Esterification: Used for coupling carboxylic acids (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) with alcohols, employing 1,1′-carbonyldiimidazole (CDI) and CsF catalysis . Deuterium Incorporation: Likely achieved via deuteration of the methyl ester group using deuterated methanol (CD₃OD) under acid catalysis.

Crystallographic and Spectroscopic Comparisons

Crystal Packing :

- In 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid , the equatorial carboxyl group participates in O–H⋯O hydrogen bonds, forming chains that extend into a 3D network . The tert-butyl analog may exhibit similar packing but with altered bond angles due to steric effects.

- Anhydride Derivatives : 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride (C₁₆H₂₆O₇) forms corrugated layers via C–H⋯O interactions, highlighting the role of substituents in supramolecular assembly .

Mass Spectrometry (MS) :

- Deuterated esters like the target compound show distinct molecular ion peaks (e.g., +3 Da shift for -d3), as observed in deuterated fatty acid methyl esters .

Actividad Biológica

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 (CAS No. 1185175-97-6) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula: CHDO

- Molecular Weight: 219.29 g/mol

- Structure: The compound features a dioxane ring and a carboxylic acid ester functional group, which are crucial for its biological interactions.

The biological activity of 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is primarily attributed to its ability to interact with various biological targets:

-

Inhibition of Enzymatic Activity:

- Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent against metabolic disorders.

-

Antiproliferative Effects:

- Preliminary investigations have shown that the compound exhibits significant antiproliferative activity against certain cancer cell lines, suggesting its potential use in oncology.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Inhibits growth in MDA-MB-231 cells | |

| Enzyme Inhibition | Modulates metabolic enzymes | |

| Antimicrobial Activity | Exhibits activity against MRSA |

Case Study 1: Anticancer Activity

In a study evaluating the effects of 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 on breast cancer cells (MDA-MB-231), the compound demonstrated an IC value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation. This was significantly more effective than conventional chemotherapeutic agents like 5-Fluorouracil (5-FU), which had an IC of 17.02 μM in similar assays .

Case Study 2: Antimicrobial Properties

The compound has also been tested for antimicrobial properties against multidrug-resistant Staphylococcus aureus (MRSA). Results indicated that it possesses moderate activity with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL. This suggests potential applicability in treating resistant bacterial infections .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits moderate absorption and distribution properties. Key pharmacokinetic parameters include:

Q & A

Q. Table 1: Key Analytical Parameters for Deuterated Compound Validation

| Technique | Parameter | Typical Value/Outcome | Reference |

|---|---|---|---|

| H NMR | Deuterium Incorporation | >98% isotopic purity | |

| HRMS | Exact Mass (m/z) | Calculated: 275.18; Observed: 275.17 | |

| HPLC-ELSD | Purity | ≥99.5% (area%) |

Q. Table 2: Computational Methods for Reaction Pathway Analysis

| Method | Application | Software/Tool | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | Transition State Analysis | Gaussian 16 | |

| MD Simulations | Solvent Effects | GROMACS | |

| QM/MM | Enzyme-Substrate Binding | CHARMM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.